molecular formula C17H10ClN3O4 B11154466 (R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

(R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

Cat. No.: B11154466
M. Wt: 355.7 g/mol
InChI Key: BHBAPSGCERJRES-QGZVFWFLSA-N
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Description

2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE is a complex organic compound featuring an indole moiety fused with a pyrano[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the spirocyclic system. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Spirocyclization: The indole derivative undergoes spirocyclization with a pyrano[3,2-c]pyran precursor under acidic or basic conditions to form the spirocyclic structure.

    Functional Group Modifications: Introduction of amino, chloro, and methyl groups at specific positions using reagents like amines, chlorinating agents, and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium iodide, acetone.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID: Shares the amino and chloro substituents but lacks the spirocyclic structure.

    5-CHLORO-3-METHYLANTHRANILIC ACID: Similar functional groups but different core structure.

    2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE: Contains similar substituents but different overall framework.

Uniqueness

2’-AMINO-5-CHLORO-7’-METHYL-2,5’-DIOXO-1,2-DIHYDRO-5’H-SPIRO[INDOLE-3,4’-PYRANO[3,2-C]PYRAN]-3’-CARBONITRILE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H10ClN3O4

Molecular Weight

355.7 g/mol

IUPAC Name

(3R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C17H10ClN3O4/c1-7-4-12-13(15(22)24-7)17(10(6-19)14(20)25-12)9-5-8(18)2-3-11(9)21-16(17)23/h2-5H,20H2,1H3,(H,21,23)/t17-/m1/s1

InChI Key

BHBAPSGCERJRES-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)Cl)NC3=O)C(=C(O2)N)C#N

Origin of Product

United States

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